molecular formula C11H17N3O3 B1671226 Emorfazone CAS No. 38957-41-4

Emorfazone

Katalognummer B1671226
CAS-Nummer: 38957-41-4
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: URJQOOISAKEBKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Emorfazone is an analgesic agent developed by Morishita Pharmaceutical in Japan . It is also known as pentoil and belongs to the class of organic compounds known as dialkylarylamines . These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group .


Molecular Structure Analysis

Emorfazone has the molecular formula C11H17N3O3 . It is a 4-ethoxy-2-methyl-5-(morpholin-4-yl)-2,3-dihydropyridazin-3-one . More detailed structural information can be found in databases like the Human Metabolome Database and ChemSpider .


Chemical Reactions Analysis

Emorfazone has been converted to novel fused ring compounds, resulting in potent analgesic and anti-inflammatory compounds .


Physical And Chemical Properties Analysis

Emorfazone has a molecular weight of 239.28 . It is an extremely weak basic (essentially neutral) compound based on its pKa .

Wissenschaftliche Forschungsanwendungen

Antinociceptive Activity

Research on Emorfazone and related compounds has explored their antinociceptive effects, particularly in the context of pain management. A study by Piaz et al. (2003) found that certain analogs of Emorfazone, specifically 4-amino-3(2H)-pyridazinones substituted with arylpiperazinylalkyl groups, showed significant antinociceptive activity in mice. This suggests potential applications in pain relief and management, although further research is required to understand the full scope and mechanism of this effect (Piaz et al., 2003).

Pharmacology and Toxicology

Emodin, a compound structurally related to Emorfazone, has been extensively studied for its wide range of pharmacological activities. Cui et al. (2020) reviewed the pharmacological activities and toxicity of Emodin, highlighting its potential in treating various diseases due to its anticancer, anti-inflammatory, antioxidant, and antibacterial properties. This indicates the potential of Emorfazone and its derivatives in diverse therapeutic applications, although direct research on Emorfazone is necessary (Cui et al., 2020).

Potential in Cancer Therapy

The antiproliferative effects of Emodin on cancer cells, as demonstrated by Srinivas et al. (2003), suggest that Emorfazone and its derivatives might have potential applications in cancer therapy. Emodin was found to induce apoptosis in human cervical cancer cells, indicating a possible pathway through which Emorfazone derivatives could be effective in cancer treatment (Srinivas et al., 2003).

Safety And Hazards

Emorfazone is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . More detailed safety and hazard information can be found in databases like the European Chemicals Agency .

Eigenschaften

IUPAC Name

4-ethoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-3-17-10-9(8-12-13(2)11(10)15)14-4-6-16-7-5-14/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJQOOISAKEBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NN(C1=O)C)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022981
Record name Emorfazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emorfazone

CAS RN

38957-41-4
Record name Emorfazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38957-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emorfazone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038957414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emorfazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Emorfazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.274
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMORFAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V93U9DH62C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emorfazone
Reactant of Route 2
Reactant of Route 2
Emorfazone
Reactant of Route 3
Reactant of Route 3
Emorfazone
Reactant of Route 4
Reactant of Route 4
Emorfazone
Reactant of Route 5
Reactant of Route 5
Emorfazone
Reactant of Route 6
Reactant of Route 6
Emorfazone

Citations

For This Compound
329
Citations
Y MAKI, K SHIMADA, M SAKO, Y KITADE… - Chemical and …, 1988 - jstage.jst.go.jp
Irradiation of 4-ethoxy-2-methyl-5-morpholino-3 (2H)-pyridazinone (2)(Emorfazone) with ultraviolet (UV)—visible light in the presence of l, 3, 7, 9-tetrabutyl-2, 4, 6, 8 (lH, 3H, 7H, 9H)-…
Number of citations: 14 www.jstage.jst.go.jp
T HAYASHI - Chemical and Pharmaceutical Bulletin, 1982 - jstage.jst.go.jp
… x In our experiments on the in vivo and in vitro metabolism of emorfazone in guinea pigs, we found that differences in emorfazone dosage and inducer pretreatment affected the …
Number of citations: 4 www.jstage.jst.go.jp
M Sato, A Yamaguchi - Arzneimittel-forschung, 1982 - europepmc.org
… Emorfazone showed a significant inhibitory action against … However, emorfazone had no direct effect on the content of … that the inhibitory effect of emorfazone on the release of bradykinin…
Number of citations: 24 europepmc.org
M Sato - Archives Internationales de Pharmacodynamie et de …, 1982 - europepmc.org
… the PGE-potentiated response; emorfazone inhibited the PGE-potentiated … Such mode of action of emorfazone on BK-induced … site of anti-nociceptive action of emorfazone may be in the …
Number of citations: 9 europepmc.org
林敏廣 - Chemical and Pharmaceutical Bulletin, 1982 - jlc.jst.go.jp
… x In our experiments on the in vivo and in vitro metabolism of emorfazone in guinea pigs, we found that differences in emorfazone dosage and inducer pretreatment affected the …
Number of citations: 2 jlc.jst.go.jp
T Hayashi, M Amino, Y Ikoma - Xenobiotica, 1983 - Taylor & Francis
… Emorfazone and its metabolites were synthesized in our laboratories (Takaya, Yamada and Shimamura 1978). NADP, NAD and glucose 6-phosphate were obtained from Shigma …
Number of citations: 2 www.tandfonline.com
V Dal Piaz, MP Giovannoni, G Ciciani… - European journal of …, 1996 - Elsevier
… , Emorfazone, in inhibiting the effects of the noxious chemical stimulus, p-phenylquinone. … dose-response studies revealed 18a to be almost seven-fold more potent than Emorfazone. …
Number of citations: 85 www.sciencedirect.com
Y MAKI, K SHIMADA, M SAKO… - … proceedings of Gifu …, 1989 - gifu-pu.repo.nii.ac.jp
Photochemical Oxidation of 4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone) by Pyrimido[5,4-g]pteridine 5-Oxide. : An Attempt to Apply a Functional …
Number of citations: 3 gifu-pu.repo.nii.ac.jp
S YOSHIDA, T KAWAI, M OHNISHI… - Japanese Journal of …, 1986 - jstage.jst.go.jp
… 一 般 名:エ モ ル フ ァ ゾ ン(emorfazone) … Effects of emorfazone on the nociceptive response induce by bradykinin in rat and dogs. Arch int Pharmacodyn 257: 200-212 1982. 3) …
Number of citations: 0 www.jstage.jst.go.jp
M OHNISHI, T KAWAI, Y HATTORI… - Japanese Journal of …, 1986 - jstage.jst.go.jp
Emorfazone, a non-steroidal analgesic and anti-inflammatory drug, was clinically evaluated by the double-blind controlled study.
Number of citations: 0 www.jstage.jst.go.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.